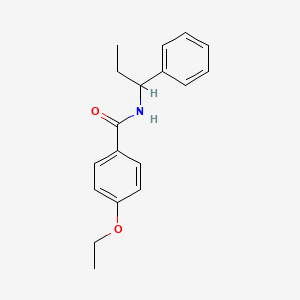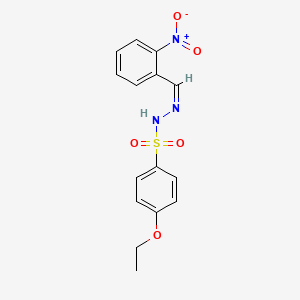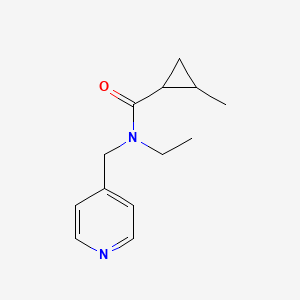
4-ethoxy-N-(1-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(1-phenylpropyl)benzamide is a chemical compound that belongs to the family of benzamides. It is commonly known as EPPB and has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
EPPB exerts its therapeutic effects by binding to specific target proteins in the body. It has been found to bind to cyclophilin A, a host protein that is essential for the replication of HCV. By binding to cyclophilin A, EPPB inhibits the replication of HCV. EPPB has also been found to bind to heat shock protein 90 (HSP90), a protein that is involved in the growth and survival of cancer cells. By binding to HSP90, EPPB induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
EPPB has been found to have various biochemical and physiological effects in the body. It has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). EPPB has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. In addition, EPPB has been found to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
EPPB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has also been found to be stable in various biological matrices such as plasma and liver microsomes. However, EPPB has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, EPPB has been found to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on EPPB. One direction is to investigate its potential therapeutic applications in other diseases such as viral infections and autoimmune disorders. Another direction is to optimize its pharmacokinetics and bioavailability by developing new formulations and delivery systems. Furthermore, the identification of new target proteins for EPPB can lead to the development of new therapeutic strategies for various diseases.
Synthesemethoden
The synthesis of EPPB involves the reaction of 4-ethoxybenzoic acid with 1-phenylpropan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure EPPB compound.
Wissenschaftliche Forschungsanwendungen
EPPB has been used in various scientific research studies for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. EPPB has been shown to inhibit the replication of the hepatitis C virus (HCV) by targeting the host protein cyclophilin A. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(14-8-6-5-7-9-14)19-18(20)15-10-12-16(13-11-15)21-4-2/h5-13,17H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXIJYPHMGDYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)
![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}methanesulfonamide](/img/structure/B5363782.png)

![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5363796.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(3-methylbutyl)amino]methyl}piperidin-2-one](/img/structure/B5363813.png)

![9-(7-chloroquinolin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5363822.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5363825.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5363832.png)
![ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5363838.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5363851.png)
![1-ethyl-3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5363868.png)
![N-[2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-1,1-dimethyl-2-oxoethyl]-4-methylaniline](/img/structure/B5363872.png)
![6-[2-(2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5363874.png)